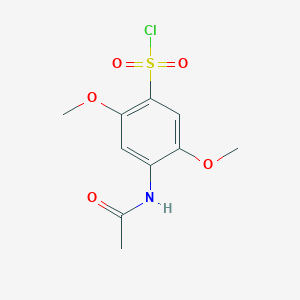

4-acetamido-2,5-dimethoxybenzenesulfonyl chloride

Description

4-Acetamido-2,5-dimethoxybenzenesulfonyl chloride (CAS 13279-58-8) is a sulfonyl chloride derivative featuring an acetamido group at the 4-position and methoxy groups at the 2- and 5-positions of the benzene ring. Its molecular formula is C₁₀H₁₂ClNO₅S, with a molecular weight of 293.52 g/mol . The compound is registered under REACH (EC 303-156-0) as of May 31, 2013, and is utilized primarily as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive sulfonyl chloride group .

Properties

IUPAC Name |

4-acetamido-2,5-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO5S/c1-6(13)12-7-4-9(17-3)10(18(11,14)15)5-8(7)16-2/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJIZLZFBGRSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065394 | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13279-58-8 | |

| Record name | 4-(Acetylamino)-2,5-dimethoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13279-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013279588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamido-2,5-dimethoxybenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Phosphorus Pentachloride Method

-

Phosphorus Oxychloride Method

Reactants: Sodium benzenesulfonate and phosphorus oxychloride.

Conditions: Similar to the phosphorus pentachloride method, the mixture is heated and then cooled to obtain the product.

-

Chlorosulfonic Acid Method

Reactants: Benzene and chlorosulfonic acid.

Conditions: Benzene is slowly added to chlorosulfonic acid with continuous stirring, keeping the temperature between 20-25°C.

Industrial Production Methods

Industrial production of benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of reactants and the desired purity of the product.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions

Reagents: Amines, alcohols, and thiols.

Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.

Products: Sulfonamides, sulfonate esters, and sulfonate thioesters.

-

Oxidation Reactions

Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Conditions: Carried out under acidic or basic conditions.

Products: Sulfonic acids.

-

Reduction Reactions

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Typically carried out in anhydrous solvents.

Products: Sulfinic acids or thiols.

Scientific Research Applications

4-acetamido-2,5-dimethoxybenzenesulfonyl chloride has a wide range of applications in scientific research:

-

Chemistry

-

Biology

-

Medicine

-

Industry

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, and sulfonate thioester products .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 4-acetamido-2,5-dimethoxybenzenesulfonyl chloride and its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) |

|---|---|---|---|---|

| This compound | 13279-58-8 | C₁₀H₁₂ClNO₅S | 293.52 | -OCH₃ (2,5); -NHCOCH₃ (4) |

| 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride | 952958-71-3 | C₁₀H₁₂ClNO₃S | 261.52 | -CH₃ (3,5); -NHCOCH₃ (4) |

| 4-Acetamido-5-methoxy-2-methylbenzenesulphonyl chloride | 18699-02-0 | C₁₀H₁₂ClNO₄S | 277.72* | -OCH₃ (5); -CH₃ (2); -NHCOCH₃ (4) |

| 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride | 2091744-23-7 | C₁₀H₁₂ClNO₃S | 261.52 | -CH₃ (2,5); -NHCOCH₃ (4) |

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects : The methoxy (-OCH₃) groups in 13279-58-8 are stronger electron-donating groups compared to methyl (-CH₃) in analogues like 952958-71-3 and 2091744-23-6. This difference significantly impacts electronic properties and reactivity .

- Molecular Weight : The dimethoxy derivative (293.52 g/mol) has a higher molecular weight than its dimethyl counterparts (261.52 g/mol) due to the additional oxygen atoms .

Reactivity and Stability

- Hydrolysis Sensitivity : The sulfonyl chloride group in 13279-58-8 is less electrophilic than in methyl-substituted analogues (e.g., 2091744-23-7) due to the electron-donating methoxy groups, which stabilize the sulfonyl chloride via resonance. This reduces hydrolysis rates in aqueous environments .

- Synthetic Utility : Methyl-substituted compounds (e.g., 952958-71-3) exhibit faster reactivity in nucleophilic substitution reactions, making them preferable for rapid derivatization in drug synthesis .

Biological Activity

4-Acetamido-2,5-dimethoxybenzenesulfonyl chloride, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₈H₈ClN₁O₃S

- Molar Mass : 233.67 g/mol

- Density : Approximately 1.2977 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The sulfonyl chloride group facilitates the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Target Enzymes

Research indicates that this compound may inhibit enzymes involved in various biochemical pathways, including:

- Proteases : Inhibition of viral proteases can prevent the replication of viruses such as Dengue and Zika virus.

- Enzymes in metabolic pathways : Potential inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in cortisol metabolism, suggesting applications in metabolic disorders.

Antimicrobial Properties

Studies have shown that sulfonamide derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism typically involves:

- Disruption of bacterial protein synthesis.

- Inhibition of folate synthesis pathways.

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties through:

- Inhibition of viral replication by targeting viral proteases.

- Modulation of host immune responses.

Case Studies and Research Findings

- Antiviral Efficacy : A study demonstrated that similar sulfonamide compounds effectively inhibited the replication of Dengue virus in vitro. The mechanism was linked to the inhibition of NS2B/NS3 protease activity, which is crucial for viral maturation and replication .

- Metabolic Disorders : Research indicated that compounds with structural similarities could inhibit 11β-HSD1, potentially leading to therapeutic benefits in conditions like obesity and diabetes by modulating cortisol levels .

- Antimicrobial Activity : A comparative study highlighted that sulfonamide derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial action .

Data Tables

| Biological Activity | Target | Mechanism |

|---|---|---|

| Antiviral | NS2B/NS3 Protease | Inhibition of viral replication |

| Antibacterial | Various Bacteria | Disruption of protein synthesis |

| Metabolic Regulation | 11β-HSD1 | Modulation of cortisol metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.